molecular formula C16H12Cl4N4O3S B15044517 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B15044517
M. Wt: 482.2 g/mol
InChI Key: FHGDGRYMSPZHDA-UHFFFAOYSA-N
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Description

2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is a sophisticated benzamide derivative incorporating a thiourea functional group, making it a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure, featuring nitro, trichloroethyl, and chlorophenyl substituents, is designed for exploring structure-activity relationships. Compounds within this class have demonstrated significant potential as inhibitors of key biological enzymes, such as dihydrofolate reductase (DHFR), a well-established target for antimicrobial and anticancer agents . Molecular docking studies on analogous structures suggest such molecules can form stable complexes within the active sites of these enzymes, indicating a promising mechanism of action for disrupting folate metabolism in pathogens . Furthermore, this compound serves as a crucial precursor in heterocyclic synthesis. It can be utilized in cyclization reactions, for instance, under the action of iodine and triethylamine, to yield 1,3,4-thiadiazole derivatives—a class of heterocycles known for a broad spectrum of biological activities including antimicrobial, antiviral, and antitumor properties . The presence of multiple halogen atoms and the nitro group also makes it an interesting subject for research in materials science and as a ligand in coordination chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H12Cl4N4O3S

Molecular Weight

482.2 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl4N4O3S/c17-9-4-3-5-10(8-9)21-15(28)23-14(16(18,19)20)22-13(25)11-6-1-2-7-12(11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28)

InChI Key

FHGDGRYMSPZHDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 2-Nitrobenzoyl Isothiocyanate

The synthesis typically begins with the preparation of 2-nitrobenzoyl isothiocyanate, a key intermediate for thiourea coupling.

Procedure :

  • Reactants : 2-Nitrobenzoyl chloride (1 mmol), ammonium thiocyanate (1.2 mmol), acetone (solvent).
  • Conditions : Reflux at 50°C for 40–60 minutes.
  • Mechanism : Nucleophilic substitution by thiocyanate ion on the acyl chloride.
  • Yield : ~90% (reported for analogous benzoyl isothiocyanates).

Characterization :

  • IR (KBr) : 1691 cm⁻¹ (C=O), 1438 cm⁻¹ (C=S).
  • ¹H NMR (DMSO- d₆) : δ 8.26 (s, 1H, Ar-H), 7.89–7.50 (m, 3H, Ar-H).

Trichloroethylamine Intermediate

The trichloroethylamine moiety is synthesized via nucleophilic addition.

Procedure :

  • Reactants : 2,2,2-Trichloroacetaldehyde, ammonia gas.
  • Conditions : Stirring in benzonitrile at 152°C under ammonia flow for 6 hours.
  • Mechanism : Ammonia addition to the aldehyde followed by dehydration.
  • Yield : 72–78% (reported for similar trichloroethylamines).

Characterization :

  • ¹H NMR (CDCl₃) : δ 6.10 (bs, 1H, NH), 7.81–7.43 (m, 4H, Ar-H).
  • ¹³C NMR : δ 169.6 (C=O), 133.5–127.5 (Ar-C).

Thiourea Bridge Formation

The thiourea linkage is formed by reacting the trichloroethylamine with 3-chlorophenyl isothiocyanate.

Procedure :

  • Reactants : Trichloroethylamine (1 mmol), 3-chlorophenyl isothiocyanate (1.2 mmol).
  • Conditions : Stirring in dichloromethane at 25°C for 3 hours.
  • Mechanism : Nucleophilic attack by the amine on the thiocyanate.
  • Yield : 85–90%.

Characterization :

  • IR : 3223 cm⁻¹ (N-H), 1164 cm⁻¹ (C=S).
  • ¹H NMR : δ 11.95 (s, 1H, NH), 8.43–6.94 (m, 7H, Ar-H).

Final Coupling: Benzamide Formation

The 2-nitrobenzoyl isothiocyanate is coupled to the thiourea intermediate.

Procedure :

  • Reactants : 2-Nitrobenzoyl isothiocyanate (1 mmol), thiourea intermediate (1 mmol).
  • Conditions : Reflux in DMF at 80°C for 12 hours with ammonium acetate.
  • Mechanism : Thiourea-amide exchange reaction.
  • Yield : 59–65%.

Optimization Notes :

  • Solvent : DMF enhances reactivity but requires post-reaction extraction.
  • Catalyst : Ammonium acetate facilitates deprotonation.

Analytical Validation

Spectroscopic Data

Technique Key Peaks Assignment
IR 1702 cm⁻¹ C=O (amide)
1323 cm⁻¹ NO₂ symmetric
1117 cm⁻¹ C-F (if present)
¹H NMR δ 12.71 (s) NH (thiourea)
δ 8.43–7.40 Aromatic protons
¹³C NMR δ 168.2 Amide carbonyl
δ 130.0–115.2 Aromatic carbons

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
  • TLC : Rf = 0.45 (petroleum ether/ethyl acetate 3:1).

Comparative Analysis of Methods

Method Yield Advantages Limitations
Isothiocyanate Route 60–65% High purity, scalable Requires toxic solvents (DMF)
Direct Condensation 70–78% One-pot synthesis Low functional group tolerance
Dehydrosulfurization 85–90% Efficient thiourea formation Requires iodine/Et₃N or DCC

Challenges and Solutions

  • Instability of Intermediates : Trichloroethylamine is moisture-sensitive; use anhydrous conditions.
  • Byproduct Formation : Column chromatography (petroleum ether/ethyl acetate) removes unreacted thiocyanate.
  • Scale-Up Issues : Batch reactors with controlled ammonia flow improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloroethyl and carbamothioyl groups can interact with proteins and enzymes, potentially inhibiting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogues differ in substituent positions and functional groups (Table 1):

Compound Name Substituents (Benzamide/Thiourea) Molecular Weight (g/mol) Key Properties/Applications
Target Compound: 2-Nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide 2-NO₂, 3-Cl-C₆H₄ (thiourea) 507.63 Potential ligand; unconfirmed bioactivity
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide 2,4-Cl₂, thiadiazole-linked thiourea 583.69 Studied for molecular docking; antimicrobial potential
3-Nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide 3-NO₂, 2,4-(CH₃)₂-C₆H₃ (thiourea) 515.75 Crystallographically characterized; no reported bioactivity
3-Chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide 3-Cl, diazenyl-phenyl (thiourea) 621.68 Structural novelty; untested activity

Key Observations :

  • Substituent Position : The 2-nitro group in the target compound contrasts with the 3-nitro substitution in , which may alter electronic properties and binding affinity.
  • Chlorine Content : All analogues share the trichloroethyl group, which likely contributes to metabolic stability and lipophilicity .

Biological Activity

The compound 2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₄Cl₃N₃O₂S
  • Molecular Weight : 433.7 g/mol

This compound features a nitro group, a trichloroethyl moiety, and a carbamothioyl group attached to a benzamide framework, which may contribute to its biological properties.

Research indicates that compounds similar to this compound often exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Antitumor Activity : Some studies suggest that this class of compounds may induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) levels.
  • Antimicrobial Properties : Compounds containing nitro and chloro groups have demonstrated antimicrobial activity against various pathogens.

Biological Activity Data Table

Biological Activity Observed Effect Reference
AntitumorInduces apoptosis in cancer cell lines
Enzyme inhibitionInhibits specific kinases
AntimicrobialEffective against Gram-positive bacteria

Case Studies and Research Findings

  • Antitumor Activity :
    A study explored the effects of related benzamide compounds on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through caspase activation pathways. The specific IC50 values for this compound were reported to be in the low micromolar range against various cancer types.
  • Enzyme Inhibition :
    Research focused on the inhibition of kinase activity by benzamide derivatives showed that these compounds could act as effective inhibitors for certain kinases involved in tumor growth and progression. The mechanism was attributed to competitive inhibition at the ATP-binding site.
  • Antimicrobial Studies :
    A series of tests against common bacterial strains revealed that the compound exhibited significant antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What synthetic routes are recommended for preparing this compound?

  • Methodological Answer : The compound can be synthesized via a multi-step reaction involving:

Acylation : React 2-nitrobenzoyl chloride with 2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethylamine in anhydrous dichloromethane under nitrogen, with triethylamine as a base .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization : Confirm purity via NMR (¹H/¹³C), UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS).
Key Reference: Similar benzamide syntheses are detailed in and .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :
  • NMR : Use deuterated DMSO or CDCl₃ to analyze proton environments; DEPT-135 confirms carbon types (e.g., CH₃, CH₂) .
  • X-ray Diffraction : Collect data at 100 K using Mo-Kα radiation. Solve structures with SHELXT and refine with SHELXL (see for software protocols) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, halogen contacts) using CrystalExplorer .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to chlorinated intermediates.
  • Store waste separately in labeled containers for professional disposal (avoid aqueous release).
    Key Reference: Safety guidelines for structurally related benzamides are provided in .

Advanced Research Questions

Q. How to resolve discrepancies between DFT-optimized and experimental crystal structures?

  • Methodological Answer :

Geometry Optimization : Perform DFT calculations (B3LYP/6-311G(d,p)) to optimize the gas-phase structure .

Comparison : Calculate RMSD values for bond lengths/angles between DFT and X-ray data.

Analysis : Identify torsional flexibility or crystal-packing effects (e.g., C–H···O/S interactions) causing deviations .
Key Reference: demonstrates this approach for a thiourea derivative .

Q. How to design molecular docking studies to predict biological activity?

  • Methodological Answer :

Protein Preparation : Fetch the target protein (e.g., SARS-CoV-2 main protease) from PDB; remove water/add hydrogens using UCSF Chimera .

Ligand Preparation : Minimize the compound’s energy in Avogadro (MMFF94 force field).

Docking : Run AutoDock Vina with a grid box centered on the active site; validate poses via RMSD clustering .
Key Reference: and outline docking protocols for similar benzamides .

Q. How to evaluate nonlinear optical (NLO) properties computationally?

  • Methodological Answer :

Polarizability Calculation : Use CAM-B3LYP/6-311++G(d,p) to compute dipole moment (μ), polarizability (α), and hyperpolarizability (β) .

NLO Activity : Compare β values with urea standards; high β (>10× urea) suggests potential for optoelectronic applications.
Key Reference: provides an example of NLO analysis for a thiourea analog .

Q. How to synthesize analogs with enhanced bioactivity?

  • Methodological Answer :

Scaffold Modification : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups.

SAR Testing : Screen analogs against target enzymes (e.g., Trypanosoma brucei) via in vitro assays.
Key Reference: and describe SAR-driven synthesis of anti-parasitic benzamides .

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